molecular formula C12H17NO B1275232 2-[(Benzyloxy)methyl]pyrrolidine CAS No. 148562-33-8

2-[(Benzyloxy)methyl]pyrrolidine

Cat. No. B1275232
M. Wt: 191.27 g/mol
InChI Key: WZWVGKAJVSLHAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine and pyrrolidine derivatives is a topic of interest in several papers. For instance, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a pyrrolidinyl group were synthesized and evaluated for antibacterial activity, showing potent in vitro activity against quinolone-resistant Gram-positive clinical isolates . Another study describes the synthesis of polyimides derived from a pyridine-containing monomer, which involved a nitro displacement followed by acidic hydrolysis and cyclodehydration . Additionally, the anionic rearrangement of 2-benzyloxypyridine, which is closely related to the compound of interest, was achieved through pyridine-directed metalation leading to a 1,2-migration of pyridine .

Molecular Structure Analysis

The molecular structure of pyridine and pyrrolidine derivatives is crucial for understanding their properties and reactivity. One paper discusses the formation and structure of a rhodium(II) dimer using 2-((α-R-benzylidene)amino)pyridines, providing insights into the coordination chemistry of pyridine ligands . The structural details of these complexes can shed light on the potential molecular geometry and electronic configuration of "2-[(Benzyloxy)methyl]pyrrolidine".

Chemical Reactions Analysis

Chemical reactions involving pyridine and pyrrolidine derivatives are diverse. The reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents to yield different pyrano[3,2-c]pyridines and the subsequent reactions of these compounds are described, highlighting the versatility of pyridine derivatives in organic synthesis . Pyrrole has been used as a directing group in Pd(II)-catalyzed alkylation and benzylation, which could be relevant for functionalizing the benzene core of 2-phenylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrolidine derivatives are influenced by their molecular structure. The novel polyimides mentioned in one study exhibited good solubility, thermal stability, and mechanical properties, which are important characteristics for materials science applications . The antibacterial activity of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives also reflects the biological properties that can be associated with these types of compounds .

Scientific Research Applications

  • Benzyl Ether and Ester Synthesis

    • Results :
      • Successful synthesis of benzyl ethers and esters using this reagent .
  • Pyrrolidine as a Building Block

    • Summary : Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing .
  • Enantioselective Synthesis of Chiral 2-Aryl Pyrrolidines

    • Results :
      • Successful synthesis of chiral 2-aryl pyrrolidines .
  • Catalytic Protodeboronation for Anti-Markovnikov Hydroamination

    • Results :
      • Application in anti-Markovnikov hydroamination reactions .
  • Pyrrolidine as a Building Block in Pharmaceutical and Fine Chemical Manufacturing

    • Details : Its unique structure and reactivity make it valuable for constructing more complex molecules in various chemical processes .
  • Enantioselective Synthesis of Chiral 2-Aryl Piperidines

    • Results :
      • Successful synthesis of chiral 2-aryl piperidines with moderate to good yields .
    • Results :
      • Application in anti-Markovnikov hydroamination reactions, providing a useful synthetic method .
  • Benzyl Ether and Ester Synthesis (Continuation)

    • Results :
      • Successful synthesis of benzyl ethers and esters using this reagent .
  • Enantioselective Synthesis of Chiral 2-Aryl Piperidines (Continuation)

    • Results :
      • Successful synthesis of chiral 2-aryl piperidines with moderate to good yields .
  • Catalytic Protodeboronation for Anti-Markovnikov Hydroamination (Continuation)

    • Results :
      • Application in anti-Markovnikov hydroamination reactions, providing a useful synthetic method .

Safety And Hazards

While specific safety and hazard information for “2-[(Benzyloxy)methyl]pyrrolidine” is not available, it’s important to note that some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Future Directions

Pyrrolidine alkaloids, including “2-[(Benzyloxy)methyl]pyrrolidine”, are of great interest in drug discovery due to their wide range of pharmacological activities . They can serve as promising scaffolds for the design of new compounds with different biological profiles .

properties

IUPAC Name

2-(phenylmethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWVGKAJVSLHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291677
Record name 2-[(Phenylmethoxy)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Benzyloxy)methyl]pyrrolidine

CAS RN

148562-33-8
Record name 2-[(Phenylmethoxy)methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148562-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Phenylmethoxy)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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